molecular formula C17H17N3O2 B7067266 N-(1-cyclopentylbenzimidazol-2-yl)furan-3-carboxamide

N-(1-cyclopentylbenzimidazol-2-yl)furan-3-carboxamide

Cat. No.: B7067266
M. Wt: 295.34 g/mol
InChI Key: IBUQRWGGOUUBAG-UHFFFAOYSA-N
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Description

N-(1-cyclopentylbenzimidazol-2-yl)furan-3-carboxamide is a compound that belongs to the class of furan carboxamides. These compounds are known for their diverse biological activities and have been studied extensively for their potential applications in medicinal chemistry. The structure of this compound includes a furan ring, a benzimidazole moiety, and a cyclopentyl group, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-(1-cyclopentylbenzimidazol-2-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16(12-9-10-22-11-12)19-17-18-14-7-3-4-8-15(14)20(17)13-5-1-2-6-13/h3-4,7-11,13H,1-2,5-6H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUQRWGGOUUBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=CC=CC=C3N=C2NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentylbenzimidazol-2-yl)furan-3-carboxamide typically involves the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Cyclopentyl Group Introduction: The cyclopentyl group can be introduced through alkylation reactions using cyclopentyl halides.

    Furan Ring Formation: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of acid catalysts.

    Coupling Reactions: The final step involves coupling the benzimidazole and furan moieties through amide bond formation using coupling reagents like HATU or EDCI in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopentylbenzimidazol-2-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The benzimidazole moiety can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxidized furan derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole and furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential as an anticancer agent, as it can interfere with specific molecular pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopentylbenzimidazol-2-yl)furan-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, interfering with their normal function. The furan ring can participate in redox reactions, generating reactive oxygen species that can damage cellular components. The cyclopentyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Carboxine: A furan carboxamide fungicide with a similar structure.

    Oxicarboxine: Another furan carboxamide fungicide with enhanced biological activity.

    Boscalid: A modern fungicide with a broader spectrum of activity.

Uniqueness

N-(1-cyclopentylbenzimidazol-2-yl)furan-3-carboxamide is unique due to its specific combination of a benzimidazole moiety, a furan ring, and a cyclopentyl group. This combination imparts unique chemical properties and biological activities that are not observed in other similar compounds.

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